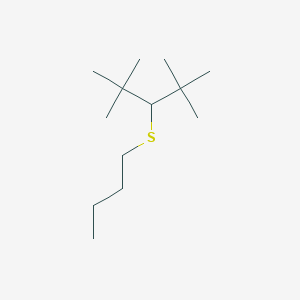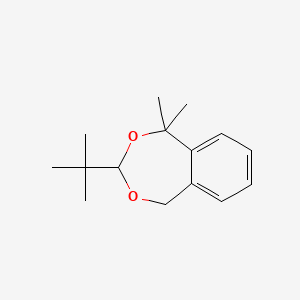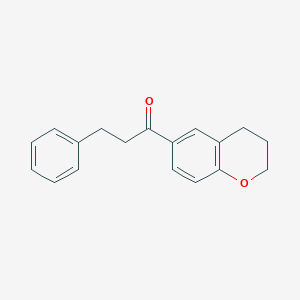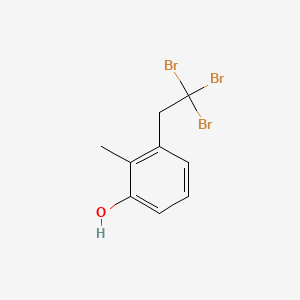![molecular formula C59H124N2O3Si B14324136 N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine CAS No. 105923-20-4](/img/structure/B14324136.png)
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine is a complex organosilicon compound. It is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to an ethane-1,2-diamine moiety. This compound is notable for its unique structural features, which include long octadecyloxy chains, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine typically involves the reaction of tris(octadecyloxy)silane with 3-chloropropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as distillation or chromatography, are employed to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce amine-functionalized silanes.
Wissenschaftliche Forschungsanwendungen
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized silanes.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N1-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long octadecyloxy chains enhance its ability to penetrate cell membranes, facilitating its action at the molecular level. The silyl group can form covalent bonds with target molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Similar structure but with methoxy groups instead of octadecyloxy chains.
N-(3-(Triethoxysilyl)propyl)ethylenediamine: Contains ethoxy groups, offering different solubility and reactivity profiles.
Uniqueness
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine is unique due to its long octadecyloxy chains, which impart distinct hydrophobic properties and enhance its potential for applications in various fields. Its ability to form stable complexes with a wide range of molecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
105923-20-4 |
|---|---|
Molekularformel |
C59H124N2O3Si |
Molekulargewicht |
937.7 g/mol |
IUPAC-Name |
N'-(3-trioctadecoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C59H124N2O3Si/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56-62-65(59-52-54-61-55-53-60,63-57-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)64-58-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61H,4-60H2,1-3H3 |
InChI-Schlüssel |
QJUNOLLKQQRLKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCO[Si](CCCNCCN)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)




![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)


